molecular formula C7H9NO2 B1330239 Ethyl pyrrole-1-carboxylate CAS No. 4277-64-9

Ethyl pyrrole-1-carboxylate

Cat. No.: B1330239
CAS No.: 4277-64-9
M. Wt: 139.15 g/mol
InChI Key: YHANFZMYRFWIID-UHFFFAOYSA-N
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Description

Ethyl pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-1-carboxylic acid.

    Reduction: Reduction reactions can convert it to pyrrole derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions are common, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Various electrophiles, such as halogens or alkylating agents, are used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-1-carboxylic acid.

    Reduction: Pyrrole derivatives with different alkyl or aryl groups.

    Substitution: Substituted pyrrole derivatives with diverse functional groups.

Scientific Research Applications

Ethyl pyrrole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex pyrrole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into this compound derivatives has shown promise in developing new pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl pyrrole-1-carboxylate and its derivatives involves interactions with various molecular targets. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to desired biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application.

Comparison with Similar Compounds

Ethyl pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    Pyrrole-2-carboxylate: The carboxylate group is positioned at the 2-position, affecting its chemical behavior and uses.

    Pyrrole-3-carboxylate: Another positional isomer with distinct properties and applications.

Uniqueness: this compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

ethyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHANFZMYRFWIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282629
Record name ethyl pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-64-9
Record name NSC26963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound ◯3 (10.43 g, 20 mmol.) in dichloromethane (100 ml) at 0° C. was added DBN (1,5-diazabicyclo[4,3,0]non-5-ene) (4.96 g, 40 mmol.) followed by a solution of ethyl chloroformate (3.42 g, 32 mmol.) in dichloromethane (20 ml). After completion of the transformation to the N-carboethoxy derivative 4 (approximately 1 hour), an additional equivalent of DBN (2.48 g, 20 mmol.) was added and the reaction mixture was stirred at 25° C. for 20 hours and evaporated to dryness. Chromatographic purification of the residue on silica gel (chloroform/ethyl acetate; 9/1) afforded the N-carboethoxy pyrrole ◯5 (α, β-anomeric mixture) as a white foam (10 g, 84% from ◯3 ). The structure was confirmed by CHN elemental analysis and NMR spectroscopy.
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
N-carboethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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